molecular formula C11H9NO3 B1679310 RG 14921 CAS No. 144909-21-7

RG 14921

Cat. No.: B1679310
CAS No.: 144909-21-7
M. Wt: 203.19 g/mol
InChI Key: BTJICUWFWQIODX-UHFFFAOYSA-N
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Description

5-(2,5-Dihydroxyphenyl)-1H-pyridin-2-one is a heterocyclic compound featuring a pyridinone core substituted at the 5-position with a 2,5-dihydroxyphenyl group. This structure confers unique physicochemical and biological properties, including hydrogen-bonding capacity via its phenolic hydroxyl groups and aromatic conjugation. For instance, chalcone derivatives like 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone (–5) share the 2,5-dihydroxyphenyl moiety, highlighting its role in solvatochromism and cytotoxicity.

Properties

CAS No.

144909-21-7

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

5-(2,5-dihydroxyphenyl)-1H-pyridin-2-one

InChI

InChI=1S/C11H9NO3/c13-8-2-3-10(14)9(5-8)7-1-4-11(15)12-6-7/h1-6,13-14H,(H,12,15)

InChI Key

BTJICUWFWQIODX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C2=CNC(=O)C=C2)O

Appearance

Solid powder

Other CAS No.

144909-21-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RG 14921;  RG14921;  RG-14921.

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Hydroxyl Groups : The 2,5-dihydroxy substitution pattern (as in the target compound and chalcone analogs) enhances hydrogen-bonding interactions, which may improve solubility in polar solvents and influence biological activity (e.g., anti-HIV activity in ).
  • Electron-Withdrawing Groups : Fluorine or chlorine substituents (e.g., ) reduce electron density on the aromatic ring, altering reactivity and intermolecular interactions compared to hydroxylated analogs.

Physicochemical Properties

Solvatochromism and UV-Vis Spectroscopy

  • Chalcone Derivative (1-(2,5-Dihydroxyphenyl)-3-pyridin-2-yl-propenone): Exhibits solvatochromic behavior with bathochromic shifts in aprotic solvents (e.g., DMSO: λₘₐₓ = 314 nm and 236 nm). Acidic conditions induce darker color changes due to protonation/deprotonation of hydroxyl groups .
  • Flavone Derivatives : Cyclization of the chalcone eliminates the α,β-unsaturated ketone, resulting in a single UV-Vis peak at 309.5 nm, distinct from the dual peaks of the chalcone precursor .
  • Pyridinone Core: Pyridin-2-one derivatives typically show absorption in the 250–320 nm range, influenced by substituents. For example, electron-withdrawing groups (e.g., -F, -Cl) may redshift λₘₐₓ compared to hydroxylated analogs.

Cytotoxicity and Therapeutic Potential

  • Chalcone Derivative : Displays low cytotoxicity (cell viability >60% in T47D cancer cells) due to reversible H-bonding between hydroxyl groups and cellular targets .
  • Butyl 2,5-Dihydroxyphenyl Acetate : Demonstrates potent anti-HIV activity (EC₅₀ = 9.80 μM), attributed to the 2,5-dihydroxy motif’s ability to interact with viral enzymes .
  • 5-(3',4'-Dihydroxyphenyl)-γ-Valerolactone: A metabolite with high bioavailability, detected in synovial fluid, suggesting hydroxyl positioning (3',4' vs. 2,5) influences tissue distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RG 14921
Reactant of Route 2
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